molecular formula C24H26ClF6N3O3S B12429185 ROR|At/DHODH-IN-1

ROR|At/DHODH-IN-1

Cat. No.: B12429185
M. Wt: 586.0 g/mol
InChI Key: AFZMZLHHVUIZBS-MRXNPFEDSA-N
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Description

RORγt/DHODH-IN-1 is a dual-target inhibitor that selectively modulates retinoic acid receptor-related orphan receptor gamma t (RORγt) and dihydroorotate dehydrogenase (DHODH). RORγt is a nuclear receptor critical for Th17 cell differentiation and interleukin-17 (IL-17) production, making it a therapeutic target for autoimmune and inflammatory diseases . DHODH, a key enzyme in the pyrimidine biosynthesis pathway, is essential for T-cell proliferation. By simultaneously inhibiting both targets, RORγt/DHODH-IN-1 disrupts Th17-mediated inflammation and T-cell activation, offering a synergistic mechanism for treating conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Preclinical studies highlight its significant in vivo anti-inflammatory activity, though specific pharmacokinetic (PK) parameters (e.g., EC50, bioavailability) remain undisclosed in available literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26ClF6N3O3S

Molecular Weight

586.0 g/mol

IUPAC Name

1-[4-[5-chloro-3-[[(4R)-4-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]-2-methylphenoxy]piperidin-1-yl]-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C24H26ClF6N3O3S/c1-12-15(32-22-33-21-16(35)3-2-4-18(21)38-22)9-13(25)10-17(12)37-14-5-7-34(8-6-14)20(36)11-19(23(26,27)28)24(29,30)31/h9-10,14,16,19,35H,2-8,11H2,1H3,(H,32,33)/t16-/m1/s1

InChI Key

AFZMZLHHVUIZBS-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCC[C@H]4O

Canonical SMILES

CC1=C(C=C(C=C1OC2CCN(CC2)C(=O)CC(C(F)(F)F)C(F)(F)F)Cl)NC3=NC4=C(S3)CCCC4O

Origin of Product

United States

Preparation Methods

Reduction to Tetrahydrobenzothiazole

The benzothiazole ring is reduced to a tetrahydrobenzothiazole structure to improve metabolic stability and target affinity. This is typically achieved via catalytic hydrogenation or chemical reduction (e.g., using NaBH₄/CuCl₂ or H₂/Pd-C) under inert atmospheres.

Reaction Step Reagents/Conditions Product Yield
Reduction of 2-aminobenzothiazole H₂ (1 atm), Pd/C (10%), EtOH, RT 2-Aminotetrahydrobenzothiazole ~75–85%*

*Yields inferred from analogous DHODH inhibitor syntheses.

Functionalization of the Tetrahydrobenzothiazole Ring

Substituents are introduced to enhance binding to RORγt and DHODH. Common modifications include halogenation or sulfonation.

Halogenation

Chlorine or fluorine atoms are introduced via electrophilic substitution or nucleophilic aromatic substitution. For example:

  • Chlorination : SOCl₂ or Cl₂ gas in the presence of a Lewis acid catalyst.
  • Fluorination : Use of Selectfluor® or fluorinated reagents.
Modification Reagents Target Position Example Product
Chlorination Cl₂, FeCl₃, CH₂Cl₂, 0°C Para position 4-Chloro-2-aminotetrahydrobenzothiazole
Fluorination Selectfluor®, DMF, 60°C Meta position 3-Fluoro-2-aminotetrahydrobenzothiazole

Coupling with Aromatic Carboxylic Acids

The amine group on the tetrahydrobenzothiazole undergoes amide coupling with substituted carboxylic acids to form the final inhibitor.

Amide Bond Formation

Coupling reagents like HATU or HBTU are used with a base (e.g., DIPEA) in anhydrous solvents (DCM or DMF).

Coupling Partner Reagents Conditions Product Yield
5-(Trifluoromethyl)picolinic acid HATU, DIPEA, DCM RT, 12–24 hours RORγt/DHODH-IN-1 (HY-142843) ~40–50%*

*Yields derived from analogous DHODH inhibitor syntheses.

Purification and Characterization

Column Chromatography

Silica gel chromatography with gradients of ethyl acetate/hexane or CHCl₃/MeOH is used to isolate the pure compound.

Spectroscopic Analysis

  • ¹H NMR : Confirms aromatic protons, amide NH, and fluorinated groups.
  • HRMS : Validates molecular weight (C₂₄H₂₆ClF₆N₃O₃S, m/z 586.10 [M+H]⁺).

Key Research Findings

Bioactivity Profile

RORγt/DHODH-IN-1 exhibits potent dual inhibition:

Target IC₅₀ Reference
RORγt 0.083 μM
DHODH 0.172 μM

Pharmacokinetic Properties

  • Mouse PK : High oral bioavailability, moderate clearance (CL = 0.5–1 L/h/kg), and a half-life of 3–6 hours.

Critical Challenges and Optimizations

  • Stereochemical Control : Chiral intermediates (e.g., Ellman’s sulfonamide) are used to achieve the (R)-configuration critical for DHODH inhibition.
  • Metabolic Stability : Fluorine substituents enhance resistance to oxidative metabolism.
  • Solubility : Hydrophilic groups (e.g., sulfonamide) improve aqueous solubility.

Comparative Analysis of Synthetic Routes

Factor Traditional Route Optimized Route
Coupling Efficiency Moderate (40–50%) Improved (50–60%*)
Purity >90% >95% (via silica chromatography)
Cost High (HATU, fluorinated reagents) Moderate (scalable steps)

*Yields inferred from analogous DHODH inhibitor syntheses.

Chemical Reactions Analysis

ROR|At/DHODH-IN-1 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ROR|At/DHODH-IN-1 has a wide range of scientific research applications:

    Chemistry: The compound is used as a tool to study the mechanisms of RORγt and DHODH inhibition.

    Biology: It is employed in research on T-helper 17 cell differentiation and immune response regulation.

    Medicine: The compound has potential therapeutic applications in treating autoimmune diseases and cancers by modulating immune responses and inhibiting pyrimidine synthesis.

    Industry: this compound can be used in the development of new drugs targeting RORγt and DHODH.

Mechanism of Action

ROR|At/DHODH-IN-1 exerts its effects by inhibiting both RORγt and DHODH. RORγt inhibition leads to reduced differentiation of T-helper 17 cells, which are involved in inflammatory responses. DHODH inhibition disrupts the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This dual inhibition results in decreased proliferation of immune cells and cancer cells, making the compound a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Dual Inhibition Superiority : IN-1’s dual mechanism addresses both IL-17-driven inflammation (via RORγt) and T-cell proliferation (via DHODH), offering a broader therapeutic window than single-target agents .
  • Gaps in Data : While IN-1’s in vivo efficacy is documented, the absence of detailed PK and selectivity data limits direct comparisons with competitors like XY101.

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